molecular formula C9H20N2O B13201128 4-Amino-3-methyl-2-(pyrrolidin-3-yl)butan-2-ol

4-Amino-3-methyl-2-(pyrrolidin-3-yl)butan-2-ol

Cat. No.: B13201128
M. Wt: 172.27 g/mol
InChI Key: OUUFCMKMTBFNJD-UHFFFAOYSA-N
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Description

4-Amino-3-methyl-2-(pyrrolidin-3-yl)butan-2-ol is an organic compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-methyl-2-(pyrrolidin-3-yl)butan-2-ol typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the ring construction from cyclic or acyclic precursors, which involves the use of various reagents and catalysts under controlled conditions . Another approach is the functionalization of preformed pyrrolidine rings, such as proline derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-methyl-2-(pyrrolidin-3-yl)butan-2-ol can undergo several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a carbonyl group.

    Reduction: Reduction reactions can convert carbonyl groups back to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace functional groups with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group would yield a ketone or aldehyde, while reduction could produce primary or secondary amines.

Scientific Research Applications

4-Amino-3-methyl-2-(pyrrolidin-3-yl)butan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.

    Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs.

    Industry: It may be used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 4-Amino-3-methyl-2-(pyrrolidin-3-yl)butan-2-ol involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their activity. This compound may act on various pathways, depending on its specific functional groups and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3-methyl-2-(pyrrolidin-3-yl)butan-2-ol is unique due to the presence of both an amino group and a pyrrolidine ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

4-amino-3-methyl-2-pyrrolidin-3-ylbutan-2-ol

InChI

InChI=1S/C9H20N2O/c1-7(5-10)9(2,12)8-3-4-11-6-8/h7-8,11-12H,3-6,10H2,1-2H3

InChI Key

OUUFCMKMTBFNJD-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(C)(C1CCNC1)O

Origin of Product

United States

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